N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide
CAS No.:
Cat. No.: VC19990023
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FN3O3 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[4-[(4-fluorophenyl)carbamoyl]phenyl]morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C18H18FN3O3/c19-14-3-7-15(8-4-14)20-17(23)13-1-5-16(6-2-13)21-18(24)22-9-11-25-12-10-22/h1-8H,9-12H2,(H,20,23)(H,21,24) |
| Standard InChI Key | DTATZOKAXCLTNU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(4-((4-Fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide (IUPAC name: N-[4-(4-fluorophenylcarbamoyl)phenyl]morpholine-4-carboxamide) is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FN₃O₃ |
| Molecular Weight | 346.34 g/mol (calculated) |
| Key Functional Groups | Morpholine ring, carbamoyl, 4-fluorophenyl |
The compound’s structure combines a central phenyl ring substituted with a carbamoyl group linked to a 4-fluorophenyl moiety and a morpholine-4-carboxamide group. This architecture is analogous to patented carboxamide derivatives used in pharmaceutical synthesis .
Structural Analogs and Relevance
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Analog 1: (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (CID 44717197) shares the 4-fluorophenylcarbamoyl-phenyl backbone but substitutes boronic acid for morpholine-4-carboxamide .
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Analog 2: N,N'-(2-Fluoro-1,3-phenylene)di(4-morpholinecarboxamide) (Reference8701) demonstrates the stability of morpholine-carboxamide groups in fluorinated aromatics .
Synthesis and Manufacturing
Proposed Synthetic Routes
The compound can be synthesized via carbamoyl coupling reactions, as evidenced by methods in WO2018104954A1 :
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Step 1: React 4-aminophenyl morpholine-4-carboxamide with 4-fluorophenyl isocyanate in dichloromethane.
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Step 2: Use a coupling agent (e.g., EDCl/HOBt) to facilitate amide bond formation.
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Step 3: Purify via recrystallization from ethanol/water.
Critical Parameters:
Crystallization and Polymorphism
While no polymorphism data exists for this specific compound, analogous carboxamides exhibit multiple crystalline forms. For example, WO2018104954A1 describes polymorphs of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, differentiated by X-ray diffraction peaks .
Physicochemical Properties
Calculated and Experimental Data
| Property | Value | Method |
|---|---|---|
| Melting Point | ~180–185°C (estimated) | Differential Scanning Calorimetry |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF | OECD 105 |
| LogP | 2.8 (predicted) | ChemDraw® |
Spectroscopic Characterization
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IR (KBr): Peaks at 1650 cm⁻¹ (C=O stretch, carbamoyl), 1240 cm⁻¹ (C-F) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 4H, Ar-H), 3.5–3.7 (m, 8H, morpholine) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s carbamoyl and morpholine groups make it a candidate for:
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Kinase inhibitor scaffolds (e.g., EGFR, VEGFR).
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Prodrug formulations requiring slow hydrolysis.
Material Science
Fluorinated carboxamides are used in liquid crystals and polymer stabilizers due to their thermal stability .
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